molecular formula C12H15BrFN B1517159 N-(5-Bromo-2-fluorobenzyl)cyclopentanamine CAS No. 1019532-16-1

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

Cat. No. B1517159
CAS RN: 1019532-16-1
M. Wt: 272.16 g/mol
InChI Key: KDJWKPKFBNUJET-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is a chemical compound with the molecular formula C12H15BrFN . It has a molecular weight of 272.16 g/mol.


Molecular Structure Analysis

The InChI code for N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is 1S/C12H15BrFN/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine has a molecular weight of 272.16. The InChI code for this compound is 1S/C12H15BrFN/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Photocatalytic Drug Release

A study by Agasti et al. (2009) explored the photocatalytic release of caged anticancer drugs from gold nanoparticles, demonstrating a mechanism where a therapeutic payload, specifically 5-fluorouracil, is released upon UV irradiation. This innovative approach combines nanotechnology with controlled drug delivery, potentially enhancing the efficacy and specificity of chemotherapy treatments (Agasti et al., 2019).

Medicinal Applications of Silver-NHC Complexes

Research by Johnson et al. (2017) delved into the use of N-heterocyclic carbenes (NHCs) in medicinal chemistry, particularly Ag(I)-NHC complexes, for their antibacterial and antitumor properties. These compounds have demonstrated efficacy against a variety of bacterial strains and tumor cells, showcasing the potential for new chemotherapeutic agents (Johnson et al., 2017).

Fluorouracil in Cancer Treatment

The biochemistry and pharmacology of fluorouracil (5FU), a drug extensively used in cancer therapy, were reviewed by Pinedo and Peters (1988). The study highlights the mechanisms by which 5FU is metabolized and acts at the cellular level, emphasizing its role in inhibiting DNA synthesis as a key aspect of its antineoplastic activity (Pinedo & Peters, 1988).

Cyclodextrin Complexes with Chemotherapeutics

A study by Di Donato et al. (2016) focused on improving the bioavailability and solubility of 5-fluorouracil through complexation with alpha- and beta-cyclodextrins. The research demonstrated that these complexes could enhance the cytotoxic activity of 5-fluorouracil against various cancer cell lines, suggesting a strategy for more effective drug formulations (Di Donato et al., 2016).

properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJWKPKFBNUJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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